REACTION_CXSMILES
|
[CH:1]1([N:7]2[C:11](=[O:12])[C:10]([N+:13]([O-])=O)=[C:9]([CH3:16])[N:8]2[CH3:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CO.C1COCC1.CC(OC)(C)C.[Pd]>[NH2:13][C:10]1[C:11](=[O:12])[N:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[N:8]([CH3:17])[C:9]=1[CH3:16]
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Name
|
|
Quantity
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4 L
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Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 2 hrs at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through a pressure strainer
|
Type
|
WASH
|
Details
|
washed with methanol (1×1 L) and THF (2×1 L)
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Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark red oil
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to ca. 2 L
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice cold TBME in portionwise until the filtrate
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |